![molecular formula C14H7NO3 B13810529 5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione CAS No. 586979-30-8](/img/structure/B13810529.png)
5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione: is a heterocyclic compound with a fused oxazole and phenanthridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of violuric acid with a P-ylide obtained from triphenylmethylphosphonium bromide in the presence of lithium hydroxide, followed by acidification of the reaction mixture .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, 5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: The compound has potential applications in biological research due to its ability to interact with various biomolecules. It can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Oxazolo[5,4-d]pyrimidine-5,7-dione: This compound has a similar oxazole ring but differs in the fused ring system.
5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione: Another related compound with methyl substitutions on the oxazole ring.
Uniqueness: 5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione is unique due to its fused phenanthridine ring system, which imparts distinct chemical and physical properties
Properties
CAS No. |
586979-30-8 |
|---|---|
Molecular Formula |
C14H7NO3 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
11-oxa-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,12,14-hexaene-8,10-dione |
InChI |
InChI=1S/C14H7NO3/c16-13-10-5-2-1-4-8(10)9-6-3-7-11-12(9)15(13)14(17)18-11/h1-7H |
InChI Key |
DZIYIXAQZHETBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C3)OC(=O)N4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


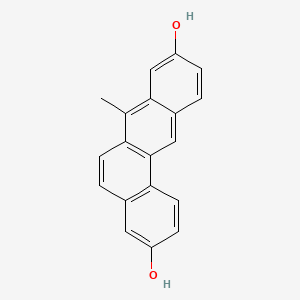
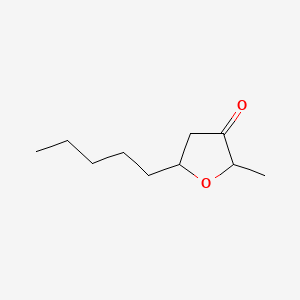
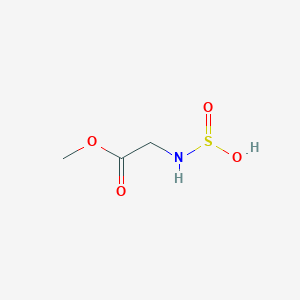
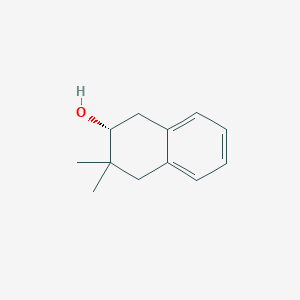
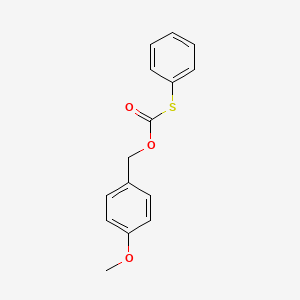
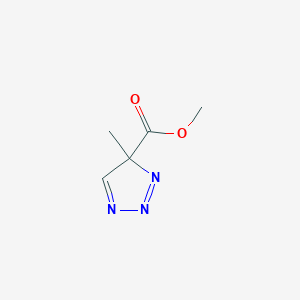
methanol](/img/structure/B13810488.png)
![(3R,5R)-1-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13810490.png)
![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt](/img/structure/B13810504.png)
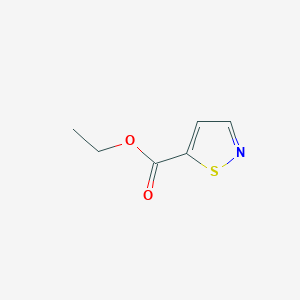
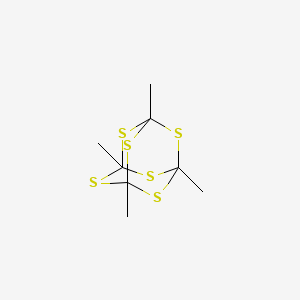
![3-(3,4-dimethoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13810519.png)
![Acetamide,N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13810531.png)
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13810532.png)
